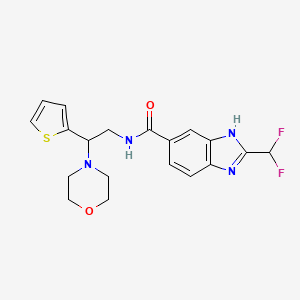
N-(1H-indol-3-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-3-yl)thiophene-2-carboxamide, also known as ITIC, is a small molecule organic semiconductor that has gained significant attention in the field of organic electronics. ITIC is a donor-acceptor type molecule that exhibits excellent photovoltaic properties, making it an ideal candidate for use in organic solar cells. In
作用机制
The mechanism of action of N-(1H-indol-3-yl)thiophene-2-carboxamide in organic solar cells involves the absorption of light by the donor-acceptor type molecule. Upon absorption of light, N-(1H-indol-3-yl)thiophene-2-carboxamide undergoes a photoinduced electron transfer process, which leads to the separation of charge carriers. The resulting electron-hole pairs are then transported to the respective electrodes, generating a photocurrent. The efficient charge separation and transport properties of N-(1H-indol-3-yl)thiophene-2-carboxamide make it an ideal candidate for use in organic solar cells.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)thiophene-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that N-(1H-indol-3-yl)thiophene-2-carboxamide has low toxicity and does not exhibit any significant cytotoxicity towards human cells. This suggests that N-(1H-indol-3-yl)thiophene-2-carboxamide may be a safe material for use in biomedical applications.
实验室实验的优点和局限性
N-(1H-indol-3-yl)thiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable and easily synthesizable molecule that can be obtained in high yields with excellent purity. In addition, N-(1H-indol-3-yl)thiophene-2-carboxamide exhibits excellent photovoltaic properties, making it an ideal candidate for use in organic solar cells. However, N-(1H-indol-3-yl)thiophene-2-carboxamide also has some limitations. It is a relatively new material, and its properties and behavior under different conditions are not fully understood. This makes it challenging to optimize the performance of N-(1H-indol-3-yl)thiophene-2-carboxamide-based devices.
未来方向
There are several future directions for research on N-(1H-indol-3-yl)thiophene-2-carboxamide. One area of interest is the optimization of N-(1H-indol-3-yl)thiophene-2-carboxamide-based solar cells to achieve even higher power conversion efficiencies. Another area of research is the investigation of N-(1H-indol-3-yl)thiophene-2-carboxamide for use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes. Furthermore, the use of N-(1H-indol-3-yl)thiophene-2-carboxamide in biomedical applications, such as drug delivery and bioimaging, is an exciting area of research that warrants further investigation. Overall, the potential applications of N-(1H-indol-3-yl)thiophene-2-carboxamide are vast, and further research is needed to fully understand its properties and behavior.
合成方法
The synthesis of N-(1H-indol-3-yl)thiophene-2-carboxamide involves the reaction of 3-bromoindole and 2-thiophenecarboxylic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure N-(1H-indol-3-yl)thiophene-2-carboxamide. The synthesis of N-(1H-indol-3-yl)thiophene-2-carboxamide has been optimized to achieve high yields with excellent purity, making it suitable for large-scale production.
科学研究应用
N-(1H-indol-3-yl)thiophene-2-carboxamide has been extensively studied for its potential use in organic solar cells. N-(1H-indol-3-yl)thiophene-2-carboxamide-based solar cells have demonstrated high power conversion efficiencies, making them a promising alternative to traditional silicon-based solar cells. In addition, N-(1H-indol-3-yl)thiophene-2-carboxamide has also been investigated for its use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.
属性
IUPAC Name |
N-(1H-indol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-13(12-6-3-7-17-12)15-11-8-14-10-5-2-1-4-9(10)11/h1-8,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMDNYLJUXTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-(4-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7552964.png)
![N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7552970.png)
![N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B7552977.png)
![3-(morpholin-4-ylmethyl)-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]benzamide](/img/structure/B7552985.png)
![4-methyl-N-[[1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553007.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7553016.png)
![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)
![5-methyl-4-[[(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]-1H-pyrazole-3-carboxamide](/img/structure/B7553027.png)
![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7553032.png)

![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)
![1-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]-3-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]urea](/img/structure/B7553075.png)